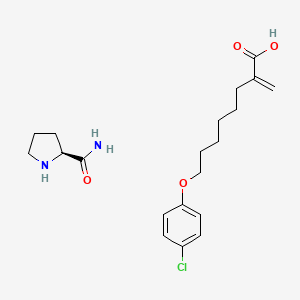
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyran ring with an aminomethyl and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide typically involves multi-step reactions. One common method is the one-pot synthesis, which includes the condensation of enolizable compounds, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures . Catalysts such as magnetic nanocatalysts (e.g., MNPs@Cu) are often used to promote the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide involves its interaction with various molecular targets and pathways. The aminomethyl and hydroxy groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4H-chromene derivatives: These compounds share a similar pyran ring structure and exhibit comparable biological activities.
2-Aminopyrimidine derivatives: These compounds also possess an amino group and are known for their antitrypanosomal and antiplasmodial activities.
Uniqueness
2-(Aminomethyl)-5-hydroxy-(4H)-pyran-4-one hydrobromide is unique due to its specific functional groups and the resulting biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H7NO4 |
|---|---|
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C6H7NO4/c7-6-5(10)4(9)1-3(2-8)11-6/h1,8,10H,2,7H2 |
Clé InChI |
YIYLYYHCOILRAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C(C1=O)O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)

![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)




![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)



